molecular formula C14H22N2O B1291024 {4-[(4-Methylperhydro-1,4-diazepin-1-yl)methyl]phenyl}methanol CAS No. 884507-50-0

{4-[(4-Methylperhydro-1,4-diazepin-1-yl)methyl]phenyl}methanol

Cat. No.: B1291024
CAS No.: 884507-50-0
M. Wt: 234.34 g/mol
InChI Key: YQUWAYPNHCWYNU-UHFFFAOYSA-N
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Description

{4-[(4-Methylperhydro-1,4-diazepin-1-yl)methyl]phenyl}methanol (CAS: 884507-50-0) is a heterocyclic organic compound with the molecular formula C₁₄H₂₂N₂O and a molecular weight of 234.343 g/mol . Its structure comprises a 1,4-diazepane ring (a seven-membered saturated ring with two nitrogen atoms) substituted with a methyl group at the 4-position and a benzyl alcohol group at the para-position of the benzene ring. The compound is commercially available at ≥97% purity and is utilized in pharmaceutical and chemical research, particularly in the synthesis of receptor-targeting molecules due to its nitrogen-rich scaffold .

Properties

IUPAC Name

[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-15-7-2-8-16(10-9-15)11-13-3-5-14(12-17)6-4-13/h3-6,17H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUWAYPNHCWYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640265
Record name {4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884507-50-0
Record name 4-[(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884507-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

{4-[(4-Methylperhydro-1,4-diazepin-1-yl)methyl]phenyl}methanol, with the IUPAC name [4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]methanol, is a compound of significant interest due to its potential biological activities. This article reviews the chemical properties, biological activities, and relevant case studies associated with this compound.

  • Molecular Formula : C14H22N2O
  • Molecular Weight : 234.34 g/mol
  • CAS Number : 884507-50-0
  • PubChem CID : 24229552
PropertyValue
Molecular FormulaC14H22N2O
Molecular Weight234.34 g/mol
CAS Number884507-50-0
Purity≥97%

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit neuroprotective properties, potentially acting as a modulator for neurotransmitter systems.

Neuroprotective Effects

Research indicates that compounds similar to this compound may have neuroprotective effects. For instance, studies on related diazepine derivatives have shown their ability to reduce oxidative stress in neuronal cells, thereby protecting against neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease .

Antimalarial Activity

Recent investigations into the antimalarial potential of compounds structurally related to this compound have highlighted their ability to inhibit key enzymes in the Plasmodium falciparum lifecycle. These enzymes are crucial for the survival and proliferation of the malaria parasite, making them attractive targets for drug development .

Case Studies

  • Neuroprotection in Animal Models : A study involving animal models demonstrated that administration of diazepine derivatives resulted in significant improvement in motor function and reduced neuronal death in models of Parkinson's disease .
  • Inhibition of Plasmodium Enzymes : In vitro assays revealed that certain derivatives exhibited potent inhibitory actions against Plasmodium enzymes involved in nucleotide metabolism. This suggests a possible pathway for developing new antimalarial therapies .

Comparison with Similar Compounds

[2-(4-Methylperhydro-1,4-diazepin-1-yl)phenyl]methanol (CAS: 915707-55-0)

  • Molecular Formula : C₁₃H₂₀N₂O
  • Molecular Weight : 220.32 g/mol
  • Key Differences: The benzyl alcohol group is attached at the ortho-position of the benzene ring instead of the para-position.

4-(4-Methyl-1,4-diazepan-1-yl)benzonitrile (CAS: 166438-80-8)

  • Molecular Formula : C₁₃H₁₇N₃
  • Molecular Weight : 215.29 g/mol
  • Key Differences : The hydroxymethyl (–CH₂OH) group is replaced with a nitrile (–CN) group. The nitrile’s electron-withdrawing nature increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the alcohol derivative .

Functional Group Variants

4-(4-Methylperhydro-1,4-diazepin-1-yl)benzoic Acid Hydrochloride Hydrate (CAS: 906352-84-9)

  • Molecular Formula: Not explicitly stated (estimated C₁₃H₁₇N₂O₂·HCl·0.5H₂O)
  • Key Differences : The hydroxymethyl group is oxidized to a carboxylic acid (–COOH), which is ionized as a hydrochloride salt. This modification significantly increases polarity and aqueous solubility, making it suitable for formulations requiring ionic interactions .

N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine (CAS: 915707-57-2)

  • Key Differences: The alcohol (–CH₂OH) is replaced with a methylamine (–CH₂NHCH₃) group.

Physicochemical Properties Comparison

Compound (CAS) Molecular Weight Functional Group LogP (Estimated) Solubility (Water) Melting Point (°C)
Target Compound (884507-50-0) 234.34 –CH₂OH ~1.2 Moderate Not reported
Ortho Isomer (915707-55-0) 220.32 –CH₂OH (ortho) ~1.5 Lower Not reported
Benzonitrile (166438-80-8) 215.29 –CN ~2.1 Low 92.5–94.5
Benzoic Acid HCl (906352-84-9) ~279.76* –COOH·HCl ~0.8 High 167–173

*Estimated from hydrate form .

Preparation Methods

Method A: Direct Synthesis from Precursors

This method involves the reaction of 4-methylperhydro-1,4-diazepine with a suitable phenolic compound in the presence of an appropriate solvent such as ethanol or methanol. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted at elevated temperatures (80–100°C) for several hours to ensure complete conversion.

Reaction Scheme:

$$
\text{4-Methylperhydro-1,4-diazepine} + \text{Phenolic Compound} \xrightarrow{\text{Catalyst}} \text{{{4-[(4-Methylperhydro-1,4-diazepin-1-yl)methyl]phenyl}methanol}}
$$

Method B: Multi-step Synthesis

In this approach, the synthesis may involve multiple steps including:

Industrial Production Methods

In an industrial context, large-scale reactors are utilized for synthesizing this compound. The process emphasizes automation to control reaction parameters such as temperature and pressure effectively. Purification techniques like distillation or crystallization are employed to ensure high purity levels of the final product.

Reaction Conditions

Common Reagents and Conditions:

Reaction Type Reagent Conditions
Alkylation Benzyl halides Ethanol or Methanol solvent
Reduction Lithium aluminum hydride Anhydrous ether
Oxidation Potassium permanganate Acidic medium

Chemical Reactions Analysis

The compound can undergo various chemical transformations typical of alcohols and amines:

Types of Reactions

  • Oxidation: Can be oxidized using agents like potassium permanganate.

$$
\text{Alcohol} \xrightarrow{\text{Oxidizing Agent}} \text{Carbonyl Compound}
$$

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride.

$$
\text{Carbonyl Compound} \xrightarrow{\text{Reducing Agent}} \text{Alcohol}
$$

  • Substitution: The benzylamine group can undergo nucleophilic substitution with electrophiles.

Biological Activity Implications

Due to its structural components, this compound may exhibit pharmacological effects similar to those of other diazepines, including sedative and anxiolytic properties. Biological assays would typically assess its efficacy and toxicity in relation to neurotransmitter systems such as gamma-aminobutyric acid receptors.

Q & A

Q. How can high-throughput screening (HTS) platforms accelerate research on derivatives?

  • Methodology :
  • Use automated liquid handlers to synthesize 96-well libraries of analogs.
  • Pair with fluorescence-based assays (e.g., protein-binding studies) or MALDI-TOF MS for rapid readouts .
  • Machine learning (e.g., Random Forest models) can prioritize candidates with optimal logP and toxicity profiles .

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